
2'-Bromo-3'-fluoro-4'-iodoacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Bromo-3’-fluoro-4’-iodoacetophenone is an organic compound that belongs to the class of halogenated acetophenones This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the acetophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-3’-fluoro-4’-iodoacetophenone can be achieved through a multi-step process involving the halogenation of acetophenone derivatives. One common method involves the bromination of 4’-iodoacetophenone using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is typically carried out in an organic solvent like acetic acid at elevated temperatures .
Another approach involves the fluorination of 2’-bromo-4’-iodoacetophenone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is usually conducted under mild conditions to avoid the decomposition of the product .
Industrial Production Methods
Industrial production of 2’-Bromo-3’-fluoro-4’-iodoacetophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to achieve efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Bromo-3’-fluoro-4’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The carbonyl group in the acetophenone core can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The halogen atoms can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include substituted acetophenones, alcohols, carboxylic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2’-Bromo-3’-fluoro-4’-iodoacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It serves as a precursor for the synthesis of bioactive molecules and potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for the development of pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2’-Bromo-3’-fluoro-4’-iodoacetophenone in chemical reactions involves the activation of the carbonyl group and the halogen atoms. The carbonyl group can undergo nucleophilic addition or substitution reactions, while the halogen atoms can participate in electrophilic aromatic substitution or cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
2’-Bromo-3’-fluoro-4’-iodoacetophenone can be compared with other halogenated acetophenones such as:
- 2-Bromo-4’-fluoroacetophenone
- 2-Iodo-4’-bromoacetophenone
- 2-Fluoro-4’-iodoacetophenone
These compounds share similar reactivity patterns but differ in their specific halogen substitution patterns, which can influence their reactivity and applications. The presence of multiple halogen atoms in 2’-Bromo-3’-fluoro-4’-iodoacetophenone makes it particularly versatile for various synthetic applications .
Eigenschaften
Molekularformel |
C8H5BrFIO |
|---|---|
Molekulargewicht |
342.93 g/mol |
IUPAC-Name |
1-(2-bromo-3-fluoro-4-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)5-2-3-6(11)8(10)7(5)9/h2-3H,1H3 |
InChI-Schlüssel |
RMBHGYRJJZPWGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)I)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


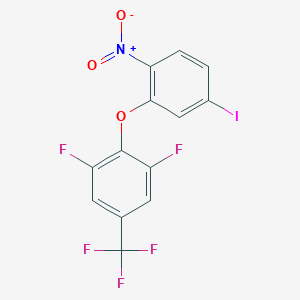
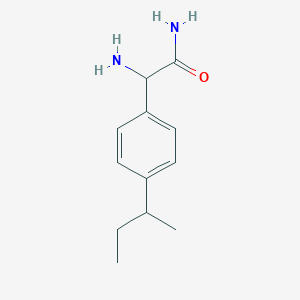
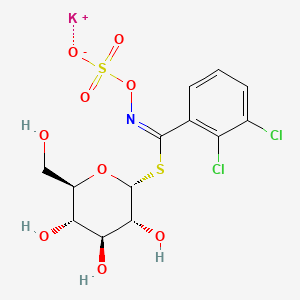
![O-[2-(oxan-4-yl)propan-2-yl]hydroxylamine](/img/structure/B13430089.png)
![4-[2-[(2,4-dimethylphenyl)thio]phenyl]-1-Piperazinecarboxaldehyde](/img/structure/B13430097.png)
![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
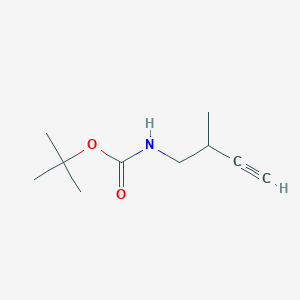
![[(2S)-2-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate](/img/structure/B13430107.png)
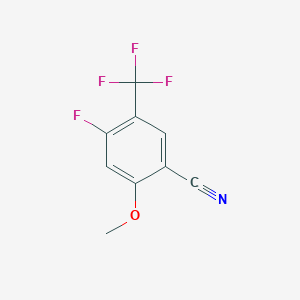
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
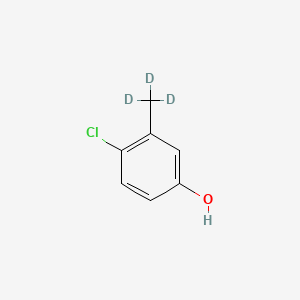
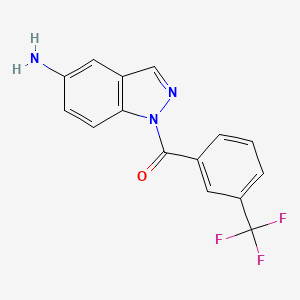
![6-Azabicyclo[3.2.2]nonane](/img/structure/B13430154.png)
